molecular formula C15H27NO4 B13789963 Ethyl(piperidinomethyl)malonic acid diethyl ester CAS No. 92793-35-6

Ethyl(piperidinomethyl)malonic acid diethyl ester

Cat. No.: B13789963
CAS No.: 92793-35-6
M. Wt: 285.38 g/mol
InChI Key: MJJWFTPLZIOGRM-UHFFFAOYSA-N
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Description

Ethyl(piperidinomethyl)malonic acid diethyl ester is a specialized organic building block designed for advanced synthetic applications, particularly in pharmaceutical and medicinal chemistry research. This compound belongs to the class of malonic acid diesters, which are renowned for their active methylene group situated between two carbonyl groups. This structural feature allows the compound to be readily deprotonated with base to form a stable enolate, which can participate in carbon-carbon bond-forming reactions with various alkyl halides via the classic malonic ester synthesis pathway . This reaction sequence is a powerful method for constructing substituted acetic acids and other valuable structures. Furthermore, the molecule incorporates a piperidine ring, a privileged scaffold frequently encountered in biologically active molecules. The presence of this heterocycle makes it a key intermediate for constructing more complex target molecules. The malonic ester moiety can undergo other characteristic transformations, such as Knoevenagel condensations with aldehydes or ketones . In multi-step syntheses, the ester groups can be hydrolyzed to the diacid and subsequently decarboxylated upon heating to yield functionalized chain-extended products . As a synthetic intermediate, its primary research value lies in its versatility for introducing a piperidine-containing acetic acid moiety into a target structure, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

CAS No.

92793-35-6

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate

InChI

InChI=1S/C15H27NO4/c1-4-19-14(17)13(15(18)20-5-2)12(3)11-16-9-7-6-8-10-16/h12-13H,4-11H2,1-3H3

InChI Key

MJJWFTPLZIOGRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)CN1CCCCC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the alkylation of diethyl malonate with a piperidinomethyl electrophile or the condensation of diethyl malonate with appropriate aldehydes followed by reductive amination or nucleophilic substitution introducing the piperidinomethyl group. The key challenge is achieving selective mono-substitution on the malonate ester without over-alkylation or side reactions.

Knoevenagel Condensation Followed by Reductive Amination

An alternative synthetic route involves:

  • Step 1: Knoevenagel Condensation
    Diethyl malonate condenses with an aldehyde bearing a piperidine moiety or a precursor that can be converted to piperidine. This reaction is catalyzed by piperidine itself or other bases and carried out in ethanol or similar solvents at ~60 °C overnight.

  • Step 2: Reduction
    The resulting alkylidenemalonate intermediate is reduced to the corresponding malonate ester bearing the piperidinomethyl substituent. Reduction can be performed using zinc and hydrochloric acid in ethanol, or hydrogenation with palladium on charcoal in acetic acid for improved yields and purity.

  • Advantages : This method allows for the direct formation of α-amino esters from diethyl malonate derivatives and is versatile for various substituted amines.

  • Yields : Reduction yields vary; for example, α-amino esters synthesized via this route have been reported with yields around 43–46% in some cases.

Novel Industrial Method for Related Malonate Esters

A 2021 Chinese patent discloses an industrially favorable method for preparing ethoxymethylenediethyl malonate, a close analog, which may inform preparation strategies for this compound:

  • Process Summary :

    • Diethyl malonate reacts with carbon monoxide or ethyl formate in the presence of an alkali metal alkoxide (e.g., sodium ethoxide) and a catalyst such as piperidine or crown ethers under pressure and heating for 2–6 hours to form an intermediate.
    • This intermediate then reacts with ethanol under acid catalysis for 4–8 hours.
    • The product is isolated by filtration and vacuum distillation.
  • Advantages :

    • Mild reaction conditions, low raw material cost, high atom economy, and yields up to 94% reported for related compounds.
    • The use of piperidine as a catalyst in this method highlights its dual role as both a reactant and catalyst in malonate chemistry.

Single-Step Aminolysis Reaction for Related Malonamic Esters

A method for preparing N-methyl-malonamic acid ethyl ester, a structurally related compound, involves a single-step aminolysis of diethyl malonate with methylamine under controlled low temperatures (-20 to 5 °C):

  • Reaction Conditions :

    • Diethyl malonate and methylamine are dissolved in an organic solvent (e.g., ethyl acetate, ethanol).
    • Methylamine solution is added slowly to the diethyl malonate solution under stirring at low temperature to control aminolysis extent.
    • Reaction proceeds for 2.5–4 hours.
  • Outcome :

    • The method simplifies the traditional four-step synthesis to a single step, improving yield to approximately 80% and reducing hazardous reagents and byproducts.
    • This approach suggests potential for similar aminolysis reactions with piperidine to prepare this compound.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Yield (%) Advantages Disadvantages
Alkylation with piperidinomethyl halide Diethyl malonate, NaOEt/KOtBu, piperidinomethyl halide, EtOH, 0–25 °C 60–85 (estimated) Straightforward, well-established Possible over-alkylation, side reactions
Knoevenagel condensation + reduction Diethyl malonate, piperidine catalyst, aldehyde, Zn/HCl or Pd/C reduction ~43–46 Versatile for α-amino esters Moderate yields, side products
Industrial CO/ethyl formate method (related compound) Diethyl malonate, NaOEt, piperidine/crown ether catalyst, CO or ethyl formate, ethanol, acid catalysis Up to 94 (related compound) High yield, mild conditions Requires pressure equipment
Single-step aminolysis (related compound) Diethyl malonate, methylamine, organic solvent, low temperature ~80 (related compound) Simplified process, fewer steps Requires precise temperature control

Research Outcomes and Practical Considerations

  • Catalyst Role : Piperidine serves both as a nucleophile and catalyst in various steps, facilitating Knoevenagel condensations and alkylations.

  • Solvent Effects : Ethanol is commonly used, but less nucleophilic solvents like isopropanol may reduce side reactions such as 1,4-addition during Knoevenagel intermediates reduction.

  • Reaction Temperature : Low temperatures are crucial in aminolysis to prevent overreaction and side product formation.

  • Purification : Vacuum distillation and filtration are standard for isolating pure esters; high vacuum rectification may be needed for high purity but requires specialized equipment.

  • Environmental and Safety Notes : Avoidance of toxic reagents like hydrocyanic acid or sulfur oxychloride is preferred in modern protocols for safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide.

Major Products

    Substitution: Formation of substituted malonates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Organic Synthesis

Malonic Ester Synthesis
One of the primary applications of ethyl(piperidinomethyl)malonic acid diethyl ester is in the malonic ester synthesis. This process involves the formation of carbanions which can be alkylated with suitable electrophiles, leading to the production of substituted acetic acids. The general reaction pathway is as follows:

  • Deprotonation : The diethyl malonate is deprotonated using a weak base to form an enolate ion.
  • Alkylation : The enolate reacts with an alkyl halide to form a new carbon-carbon bond.
  • Hydrolysis and Decarboxylation : The resulting compound undergoes hydrolysis followed by decarboxylation to yield the final substituted acetic acid.

This method is particularly advantageous as it avoids unwanted self-condensation reactions common in other ester syntheses .

Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Notable applications include:

  • Anticonvulsants : It is utilized in the synthesis of vigabatrin, a medication used to treat epilepsy.
  • Anti-inflammatory Agents : Compounds derived from this ester have shown potential in developing anti-inflammatory drugs.
  • Antibiotics : It plays a role in synthesizing nalidixic acid, an antibiotic effective against urinary tract infections .

Agricultural Chemistry

The compound is also involved in the synthesis of agrochemicals, particularly pesticides. For instance, derivatives of this compound are used to create effective herbicides and fungicides that help in crop protection .

Case Study 1: Synthesis Methodology

A novel approach for synthesizing this compound has been developed, highlighting improved yield and reduced environmental impact. The method employs milder reaction conditions and utilizes readily available raw materials, making it suitable for industrial applications .

Research has shown that derivatives of ethyl(piperidinomethyl)malonic acid exhibit significant biological activity, including antimicrobial properties. In vitro studies indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider its safety profile:

  • Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .
  • Environmental Impact : Studies indicate that proper handling and disposal are crucial to minimize environmental risks associated with its use in industrial settings .

Summary Table of Applications

Application AreaSpecific UsesKey Compounds Derived
Organic SynthesisMalonic ester synthesisSubstituted acetic acids
Medicinal ChemistryAnticonvulsants, anti-inflammatory agentsVigabatrin, nalidixic acid
Agricultural ChemistryPesticidesHerbicides, fungicides

Mechanism of Action

The mechanism of action of diethyl 2-(1-piperidin-1-ylpropan-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Malonic acid diethyl ester derivatives exhibit diverse properties depending on their substituents. Key comparisons include:

Compound Substituent Molecular Formula Lipophilicity (LogP) Solubility
Ethyl(piperidinomethyl)malonic acid diethyl ester Piperidinomethyl C₁₄H₂₅NO₄ ~2.8 (estimated) Low in water, high in organic solvents
Diethyl methylmalonate Methyl C₇H₁₂O₄ 1.2 Moderate in ethanol, ether
Diethyl 2-butylmalonate n-Butyl C₁₁H₂₀O₄ 2.5 Low in water, high in DCM
Diethyl phenylmalonate Phenyl C₁₃H₁₆O₄ 2.9 Insoluble in water
Diethyl chloromalonate Chloro C₇H₁₁ClO₄ 1.8 Soluble in polar aprotic solvents

Key Observations :

  • The piperidinomethyl group confers higher lipophilicity compared to methyl or chloro substituents but lower than phenyl or butyl groups.
Example Syntheses:
  • Diethyl methylmalonate : Alkylation with methyl iodide under basic conditions (yield >90%) .
  • Diethyl phenylmalonate : Reaction of diethyl malonate with benzyl cyanide, followed by hydrolysis and esterification (yield ~75%) .
  • This compound: Hypothetically synthesized via alkylation with a piperidinomethyl halide, though steric hindrance may reduce yields (estimated yield ~30–50%) .

Reactivity Trends :

  • Electron-withdrawing groups (e.g., chloro) increase acidity of the α-hydrogens, facilitating nucleophilic substitutions.
  • Bulky substituents (e.g., butyl, phenyl) slow down cyclocondensation reactions but improve stability .

Stability and Degradation

  • Thermal Stability: Piperidinomethyl derivatives are stable under mild conditions but may decompose at high temperatures, releasing piperidine and CO₂.
  • Hydrolytic Sensitivity : Esters with electron-deficient substituents (e.g., chloro) hydrolyze faster in basic media compared to alkyl-substituted analogs .

Biological Activity

Ethyl(piperidinomethyl)malonic acid diethyl ester (EPMDE) is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article synthesizes the available literature on the biological activity of EPMDE, including its pharmacokinetics, toxicity profiles, and therapeutic applications.

EPMDE is a malonic acid derivative with a molecular formula that includes ethyl and piperidinyl groups. Its structure is crucial for understanding its biological interactions. The molar mass of the compound is approximately 160.17 g/mol, similar to that of diethyl malonate, which has been studied extensively for its biological properties.

Toxicity Studies

Acute Toxicity:
Acute toxicity studies have shown that EPMDE has an LD50 greater than 2000 mg/kg body weight when administered orally to rats, indicating a relatively low acute toxicity profile .

Repeated Dose Toxicity:
In repeated dose studies, significant findings include reversible liver hypertrophy at high doses (1000 mg/kg bw/day), suggesting an induction of metabolic processes rather than systemic toxicity . The NOAEL (No Observed Adverse Effect Level) was determined to be 300 mg/kg bw/day.

Genotoxicity:
EPMDE has been evaluated for mutagenic potential using the Ames test and other cytogenetic assays. Results indicated no mutagenic activity in bacterial assays or chromosomal aberrations in human lymphocytes, suggesting a favorable safety profile regarding genetic toxicity .

Biological Activity

Anticancer Potential:
Recent studies have explored the anticancer properties of malonic acid derivatives, including EPMDE. For instance, compounds structurally related to EPMDE have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves cell cycle arrest and apoptosis induction .

Case Study:
In a notable case study involving related compounds, it was observed that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells. These findings suggest that EPMDE may possess similar anticancer properties warranting further investigation into its efficacy as an antitumor agent .

Comparative Analysis Table

Property EPMDE Diethyl Malonate
Molecular Weight 160.17 g/mol160.17 g/mol
LD50 (Oral) >2000 mg/kg bw>2000 mg/kg bw
NOAEL 300 mg/kg bw/dayNot specified
Genotoxicity Negative (Ames Test)Negative (Ames Test)
Cytotoxic Activity Potential against MCF-7Moderate against various cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl(piperidinomethyl)malonic acid diethyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via malonic ester alkylation . A typical protocol involves reacting diethyl malonate with piperidinomethyl halides (e.g., bromide or iodide) in the presence of a strong base like sodium ethoxide (NaOEt). The base deprotonates the α-hydrogen of the malonic ester, enabling nucleophilic substitution at the piperidinomethyl halide.
  • Optimization : Yield depends on stoichiometric ratios (1:1.2 malonate:alkylating agent), temperature (reflux at 80–100°C), and solvent polarity (ethanol or THF). Excess base may lead to dialkylation, reducing mono-substituted product purity .

Q. How does the acidity of α-hydrogens in this compound compare to simpler malonic esters?

  • Mechanistic Insight : The α-hydrogens in malonic esters are highly acidic due to resonance stabilization of the enolate. Ethyl(piperidinomethyl) substitution introduces steric and electronic effects. The pKa of the α-hydrogen in diethyl malonate is ~13, but piperidinomethyl groups may slightly increase acidity (pKa ~12–12.5) due to inductive electron withdrawal from the amine group .
  • Experimental Validation : Use UV-Vis spectroscopy or potentiometric titration to measure enolate stability in DMSO or THF .

Q. What is the role of this compound in synthesizing heterocyclic compounds?

  • Application : It serves as a precursor for barbiturates and ureides . For example, condensation with urea under acidic conditions yields piperidine-substituted barbituric acid derivatives. This involves nucleophilic attack by urea’s amine group on the ester carbonyl, followed by cyclization and elimination of ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory activity of malonic ester derivatives?

  • Case Study : Ethyl(piperidinomethyl)malonic ester derivatives showed variable inhibition of carrageenin-induced rat paw edema (30–60% inhibition). Contradictions arise from substituent positioning (e.g., N-[2-(6-methoxy)benzothiazolyl] derivatives exhibit higher activity) and hydrolysis rates in vivo.
  • Methodology :

  • Structural Analysis : Use X-ray crystallography or NMR to correlate substituent geometry with activity.
  • Metabolic Profiling : Track ester hydrolysis kinetics via LC-MS to differentiate prodrug vs. direct activity .

Q. What strategies minimize byproduct formation during alkylation of this compound?

  • Byproducts : Dialkylation (due to excess alkylating agent) or ester hydrolysis (from residual moisture).
  • Solutions :

  • Stepwise Alkylation : Use a 1:1 molar ratio and monitor reaction progress via TLC.
  • Moisture Control : Employ anhydrous solvents and molecular sieves.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the mono-alkylated product .

Q. How do computational models predict the electronic effects of piperidinomethyl substitution on malonic ester reactivity?

  • Computational Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the piperidinomethyl group. Results indicate:

  • Increased electrophilicity at the α-carbon.
  • Reduced HOMO-LUMO gap compared to unsubstituted diethyl malonate, enhancing reactivity in cycloaddition reactions.
    • Validation : Compare calculated enolate stabilization energies with experimental IR/Raman spectra .

Key Methodological Recommendations

  • Synthetic Protocols : Prioritize stepwise alkylation and rigorous moisture control .
  • Analytical Techniques : Use LC-MS for metabolic profiling and DFT for reactivity prediction .
  • Biological Assays : Standardize carrageenin-induced edema models to reduce variability in anti-inflammatory studies .

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